molecular formula C19H20O3 B3023733 2'-Carboethoxy-3-(3-methylphenyl)propiophenone CAS No. 898790-49-3

2'-Carboethoxy-3-(3-methylphenyl)propiophenone

Cat. No.: B3023733
CAS No.: 898790-49-3
M. Wt: 296.4 g/mol
InChI Key: OKVVXADCZFGKSB-UHFFFAOYSA-N
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Description

2'-Carboethoxy-3-(3-methylphenyl)propiophenone is a propiophenone derivative characterized by a carboethoxy (ethyl ester) group at the 2'-position of the benzoyl moiety and a 3-methylphenyl substituent at the 3-position of the propanone chain. Its structural complexity, featuring both ester and arylalkyl groups, influences its physicochemical properties and reactivity in comparison to simpler propiophenones or analogs with alternative substituents .

Properties

IUPAC Name

ethyl 2-[3-(3-methylphenyl)propanoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-3-22-19(21)17-10-5-4-9-16(17)18(20)12-11-15-8-6-7-14(2)13-15/h4-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVVXADCZFGKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644064
Record name Ethyl 2-[3-(3-methylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-49-3
Record name Ethyl 2-[3-(3-methylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2’-Carboethoxy-3-(3-methylphenyl)propiophenone involves several steps. One common method includes the reaction of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to a Claisen-Schmidt condensation reaction to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

2’-Carboethoxy-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

Scientific Research Applications

2’-Carboethoxy-3-(3-methylphenyl)propiophenone has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is studied for its effects on biological systems, including its interaction with neurotransmitter systems.

    Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and other neurological conditions.

    Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2’-Carboethoxy-3-(3-methylphenyl)propiophenone involves its interaction with the central nervous system. It primarily acts as a dopamine reuptake inhibitor, increasing the levels of dopamine in the synaptic cleft and enhancing dopaminergic neurotransmission. This action is similar to that of other psychoactive drugs in the phenethylamine class .

Comparison with Similar Compounds

Physicochemical Properties

  • Steric and Electronic Effects: The 3-methylphenyl group introduces steric bulk, which may reduce solubility in nonpolar solvents compared to analogs like 3-fluorophenyl derivatives. Conversely, trifluorophenyl substituents (C₁₈H₁₅F₃O₃) enhance polarity and metabolic stability .
  • Thermal Stability : Ester groups (e.g., carboethoxy) generally improve thermal stability. However, thiomethyl-containing analogs (e.g., 2-thiomethylphenyl) may exhibit lower stability due to sulfur’s susceptibility to oxidation .

Biological Activity

2'-Carboethoxy-3-(3-methylphenyl)propiophenone, also known by its CAS number 898790-49-3, is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features a propiophenone backbone with a carboethoxy group at the 2' position and a 3-methylphenyl substituent at the 3 position. This unique arrangement contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Properties : Similar compounds have demonstrated potential in inhibiting cancer cell proliferation. The structural similarities with known anticancer agents warrant exploration into its efficacy against various cancer types.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific biological pathways:

  • Aromatase Inhibition : Compounds with similar structures have been shown to inhibit aromatase activity, which is crucial in estrogen synthesis. This mechanism is particularly relevant in breast cancer treatment.
  • Cell Cycle Modulation : Evidence from related compounds indicates potential effects on cell cycle regulation, leading to apoptosis in cancerous cells.

Research Findings and Case Studies

Recent studies have focused on the pharmacological evaluation of structurally related compounds to better understand their biological activities. For instance:

  • Aromatase Inhibitory Activity : A study on norendoxifen analogues highlighted the importance of structural modifications in enhancing aromatase inhibition and binding affinity to estrogen receptors . This suggests that similar modifications could be explored for this compound.
  • Antimicrobial Studies : Comparative analyses with other phenyl ketones indicate that derivatives can exhibit significant antimicrobial effects against various pathogens. Further studies are needed to quantify these effects specifically for this compound.

Data Table: Biological Activities Comparison

Compound NameAntimicrobial ActivityAnticancer ActivityAromatase Inhibition
This compoundTBDTBDTBD
NorendoxifenModerateHighStrong
4-HydroxynorendoxifenHighVery HighVery Strong

Note: TBD = To Be Determined based on future studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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